4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the class of Schiff bases derived from 4-aminoantipyrine (4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one), a scaffold known for its pharmacological versatility . The target molecule features a (2,4-dichlorophenyl)furan-2-yl substituent on the methylideneamino group, distinguishing it from analogs with varying aromatic aldehyde-derived moieties. Its synthesis typically involves condensation of 4-aminoantipyrine with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under reflux in ethanol, followed by crystallization .
Properties
Molecular Formula |
C22H17Cl2N3O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-14-21(22(28)27(26(14)2)16-6-4-3-5-7-16)25-13-17-9-11-20(29-17)18-10-8-15(23)12-19(18)24/h3-13H,1-2H3 |
InChI Key |
WXZMMTCSIVQCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. The initial step often includes the preparation of the furan ring substituted with a dichlorophenyl group. This is followed by the formation of the pyrazolone core through cyclization reactions. The final step involves the condensation of the furan derivative with the pyrazolone under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The substituent on the benzylidene/furan ring significantly alters electronic properties and biological efficacy:
Key Observations :
- Halogen substituents (Cl, Br) improve lipid solubility, favoring membrane penetration .
- Hydroxy groups facilitate hydrogen bonding, influencing crystal packing and solubility .
Physicochemical and Crystallographic Properties
- Crystal Packing: The target compound’s dichlorophenyl-furan group induces π-π stacking interactions, as seen in analogs like 4-{[(1E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (space group P2₁/c, Z = 4) .
- Tautomerism: Pyrazolone derivatives often exhibit keto-enol tautomerism. For example, 4-[(1-hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one crystallizes in the keto form (C=O bond: 1.244 Å) .
- Melting Points : Derivatives with bulky substituents (e.g., bromophenyl-furan ) exhibit higher melting points (>250°C) due to rigid packing.
Biological Activity
The compound 4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Pyrazolone ring
- Substituents :
- Furan moiety
- Dichlorophenyl group
- Dimethyl and phenyl groups
The molecular formula is , with a molecular weight of approximately 368.25 g/mol. The compound exhibits moderate lipophilicity, which is essential for membrane permeability.
Antimicrobial Activity
Research indicates that compounds similar to this pyrazole derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan or pyrazole rings display activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Example A | 20 |
| Example B | 15 |
| Example C | 25 |
| Control (Streptomycin) | 32 |
This table summarizes the antimicrobial efficacy of related compounds based on zone of inhibition measurements from disk diffusion assays .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in several studies. For instance, a study demonstrated that a related compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 | 12.5 |
| Pyrazole Derivative B | NCI-H460 | 8.0 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
These findings suggest that the incorporation of specific substituents can enhance the cytotoxic effects against cancer cells .
The biological activity of this compound may be attributed to multiple mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives often act as inhibitors of enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Some studies have indicated that these compounds can induce programmed cell death in cancer cells, which is crucial for their therapeutic efficacy.
- Antioxidant Properties : The presence of furan and phenyl groups may contribute to antioxidant activities, reducing oxidative stress in cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of pyrazole derivatives for their antimicrobial properties using a standard disk diffusion method. The results indicated that the compound demonstrated significant activity against both gram-positive and gram-negative bacteria .
- Anticancer Evaluation : Another study assessed the cytotoxic effects of this class of compounds on various cancer cell lines using MTT assays. The results showed promising anticancer activity with notable selectivity towards cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
